Butyldimethyl(dimethylamino)silane

Description

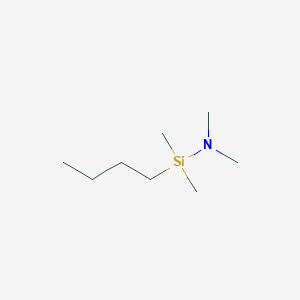

Structure

3D Structure

Properties

IUPAC Name |

N-[butyl(dimethyl)silyl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H21NSi/c1-6-7-8-10(4,5)9(2)3/h6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKWXSZZKOUAVJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Si](C)(C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H21NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50403209 | |

| Record name | Butyldimethyl(dimethylamino)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181231-67-4 | |

| Record name | 1-Butyl-N,N,1,1-tetramethylsilanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181231-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyldimethyl(dimethylamino)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyldimethyl(dimethylamino)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Butyldimethyl(dimethylamino)silane: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyldimethyl(dimethylamino)silane, a member of the aminosilane family, is a versatile organosilicon compound that has garnered significant interest in organic synthesis and materials science. Its unique combination of a sterically accessible silicon center, a reactive dimethylamino group, and a lipophilic butyl group makes it a valuable reagent, particularly as a silylating agent for the protection of sensitive functional groups. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of this compound, offering field-proven insights for its effective utilization in research and development.

Chemical Identity and Nomenclature

-

Systematic Name: N-[butyl(dimethyl)silyl]-N-methylmethanamine[1][2]

-

Common Synonyms: this compound, 1-Butyl-N,N,1,1-tetramethylsilanamine[1][2][3]

Molecular Structure and Bonding

The structure of this compound features a central silicon atom bonded to a butyl group, two methyl groups, and a dimethylamino group. The Si-N bond is a key feature, influencing the compound's reactivity. This bond is polarized, rendering the silicon atom electrophilic and susceptible to nucleophilic attack. The dimethylamino group serves as a good leaving group in substitution reactions, a characteristic central to its function as a silylating agent.

Caption: 2D Structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in various chemical processes.

| Property | Value | Source(s) |

| Appearance | Colorless to straw-colored liquid | [6][7] |

| Boiling Point | 75 °C at 50 mmHg (67 hPa) | [3][7] |

| Density | 0.78 g/mL at 25 °C | [3][7] |

| Refractive Index (n20/D) | 1.422 | [3] |

| Flash Point | 26 °C (78.8 °F) - closed cup | [3][7] |

| Hydrolytic Sensitivity | Reacts with water and moisture | [8][9] |

Synthesis

The most common and straightforward synthesis of this compound involves the reaction of butyldimethylchlorosilane with dimethylamine. This nucleophilic substitution reaction typically employs an excess of dimethylamine or a tertiary amine base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

(CH₃)₂Si(C₄H₉)Cl + 2 (CH₃)₂NH → (CH₃)₂Si(C₄H₉)N(CH₃)₂ + (CH₃)₂NH₂⁺Cl⁻

Experimental Protocol: Synthesis of this compound

-

Materials:

-

Butyldimethylchlorosilane

-

Anhydrous diethyl ether or other suitable aprotic solvent

-

Dimethylamine (gas or solution in a compatible solvent)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To a stirred solution of butyldimethylchlorosilane in anhydrous diethyl ether under an inert atmosphere at 0 °C, slowly bubble in excess dimethylamine gas or add a solution of dimethylamine.

-

A white precipitate of dimethylammonium chloride will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.

-

Filter the reaction mixture to remove the dimethylammonium chloride precipitate.

-

The filtrate, containing the desired product, is then concentrated under reduced pressure.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

-

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different alkyl groups. The protons of the butyl group will appear as a series of multiplets in the upfield region (approximately 0.5-1.5 ppm). The two methyl groups attached to the silicon will likely appear as a sharp singlet at around 0.1 ppm. The six protons of the dimethylamino group are expected to be a singlet at approximately 2.4-2.6 ppm.

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom. The carbons of the butyl group will resonate in the aliphatic region (around 10-30 ppm). The methyl carbons attached to the silicon will appear at a very upfield chemical shift (around -5 to 5 ppm). The carbons of the dimethylamino group are expected to be in the range of 35-45 ppm.[7][10][11]

-

FTIR: The infrared spectrum will be characterized by strong C-H stretching vibrations in the 2850-2960 cm⁻¹ region. A peak corresponding to the Si-C bond vibration is expected around 800-840 cm⁻¹. The Si-N stretching vibration typically appears in the 900-1000 cm⁻¹ range.[12][13][14]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z 159. Common fragmentation patterns for aminosilanes involve cleavage of the Si-N bond and loss of alkyl groups from the silicon atom.[15]

Reactivity and Applications

The primary utility of this compound stems from its role as a silylating agent, specifically for the protection of hydroxyl groups in alcohols.[12][16][17]

Mechanism of Silylation:

The silylation of an alcohol with this compound proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic silicon center. The dimethylamino group acts as a leaving group, which is protonated by the alcohol to form dimethylamine. The reaction is often driven to completion by the volatility of the dimethylamine byproduct.

Caption: General mechanism for the silylation of an alcohol.

Advantages as a Silylating Agent:

-

Mild Reaction Conditions: Silylation can often be achieved under neutral or mild conditions.

-

Volatile Byproduct: The formation of dimethylamine as the only byproduct simplifies purification.

-

Good Stability of the Silyl Ether: The resulting butyldimethylsilyl (BDMS) ether is generally stable to a range of reaction conditions, yet can be readily cleaved when desired.

Experimental Protocol: Protection of a Primary Alcohol

-

Materials:

-

Primary alcohol

-

This compound (1.1 - 1.5 equivalents)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

Dissolve the primary alcohol in the anhydrous solvent under an inert atmosphere.

-

Add this compound to the solution at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be concentrated under reduced pressure to remove the solvent and the dimethylamine byproduct.

-

The crude silyl ether can be purified by flash column chromatography if necessary.

-

Deprotection of Butyldimethylsilyl Ethers:

The butyldimethylsilyl protecting group can be removed under various conditions, most commonly using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[2][7] It is also an irritant to the skin, eyes, and respiratory tract.[2]

-

Handling:

-

Storage:

-

Disposal:

-

Dispose of in accordance with local, state, and federal regulations.

-

Conclusion

This compound is a valuable and versatile reagent in modern organic chemistry. Its utility as a silylating agent for the protection of alcohols, coupled with its ease of use and the formation of a stable yet readily cleavable silyl ether, makes it an important tool for multi-step synthesis in academic and industrial research. A thorough understanding of its chemical properties, reactivity, and proper handling procedures is essential for its safe and effective application in the development of new pharmaceuticals and advanced materials.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Reactivity and Handling of Amino Silanes: A Guide for Professionals. Retrieved from [Link]

-

Mundo, R. D., d'Agostino, R., Fracassi, F., & Palumbo, F. (2005). Normalized FT-IR absorption spectra of BDMADMS (gas phase) (a), and of... ResearchGate. Retrieved from [Link]

-

American Elements. (n.d.). Aminosilane Reactant MSDS/SDS. Retrieved from [Link]

-

American Elements. (n.d.). Aminosilane Solution MSDS/SDS. Retrieved from [Link]

-

Gelest, Inc. (n.d.). n-BUTYLDIMETHYL(DIMETHYLAMINO)SILANE. Retrieved from [Link]

-

Gelest, Inc. (n.d.). SIB1937.0 - n-BUTYLDIMETHYL(DIMETHYLAMINO)SILANE Safety Data Sheet. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). N-Butyldimethyl(dimethylamino)silane Supplier. Retrieved from [Link]

-

Silicone Solutions. (n.d.). Safety Data Sheet (SDS). Retrieved from [Link]

-

Marin-Luna, M., Patschinski, P., & Zipse, H. (2018). Substituent Effects in the Silylation of Secondary Alcohols: A Mechanistic Study. Chemistry (Weinheim an der Bergstrasse, Germany), 24(56), 15052–15058. [Link]

-

Gelest, Inc. (n.d.). SIB1937.0 - n-BUTYLDIMETHYL(DIMETHYLAMINO)SILANE Safety Data Sheet. Retrieved from [Link]

-

Wikipedia. (n.d.). Silylation. Retrieved from [Link]

- Zipse, H. (2015). Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions. Ludwig-Maximilians-Universität München.

-

PubChemLite. (n.d.). This compound (C8H21NSi). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. Retrieved from [Link]

-

Chen, Y., & Li, L. (2014). Peptide dimethylation: fragmentation control via distancing the dimethylamino group. Journal of the American Society for Mass Spectrometry, 25(8), 1333–1341. [Link]

-

Gelest, Inc. (n.d.). Silyl Groups. Retrieved from [Link]

-

REC Silicon. (2019, June 18). Safety Data Sheet. Retrieved from [Link]

-

MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(15), 2736. [Link]

-

ResearchGate. (n.d.). A Simple and Useful Synthetic Protocol for Selective Deprotection of tert-Butyldimethylsilyl (TBS) Ethers. Retrieved from [Link]

-

ResearchGate. (n.d.). Plausible mechanism for the silylation of alcohols with hexamethyldisilazane (HMDS) in CH3NO2. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

-

ResearchGate. (n.d.). Monofunctional (Dimethylamino)silane as Silylating Agent. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR analysis of silane grafted high density polyethylene. Retrieved from [Link]

-

001Chemical. (n.d.). CAS No. 181231-67-4, n-BUTYLDIMETHYL(DIMETHYLAMINO)SILANE. Retrieved from [Link]

-

Letopharm Limited. (n.d.). n-Butyldimethyl(dimethylamino)silane. Retrieved from [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

- 1. This compound | C8H21NSi | CID 4429643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Silylamines in catalysis: synthesis and reactivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. This compound | 181231-67-4 [chemicalbook.com]

- 4. 丁基二甲基(二甲氨基)硅烷 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. n-BUTYLDIMETHYL(DIMETHYLAMINO)SILANE | [gelest.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Preparing aminosilane chemical vapor deposition precursors and polycarbosilazanes through manganese catalysis - American Chemical Society [acs.digitellinc.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. ijera.com [ijera.com]

- 14. researchgate.net [researchgate.net]

- 15. PubChemLite - this compound (C8H21NSi) [pubchemlite.lcsb.uni.lu]

- 16. rsc.org [rsc.org]

- 17. nbinno.com [nbinno.com]

- 18. researchgate.net [researchgate.net]

- 19. asu.elsevierpure.com [asu.elsevierpure.com]

- 20. pubs.acs.org [pubs.acs.org]

Butyldimethyl(dimethylamino)silane: A Comprehensive Technical Guide for Advanced Chemical Synthesis and Material Science

An in-depth exploration of the synthesis, mechanisms, and multifaceted applications of CAS Number 181231-67-4 in modern research and development.

This technical guide provides a comprehensive overview of Butyldimethyl(dimethylamino)silane, a versatile organosilicon compound pivotal in advanced organic synthesis, materials science, and analytical chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, synthesis methodologies, and key applications of this reagent, with a focus on the underlying chemical principles and practical experimental protocols.

Physicochemical and Safety Profile

This compound is a flammable, colorless to straw-colored liquid with a characteristic amine-like odor.[1][2] Its unique structure, featuring a reactive dimethylamino group attached to a silicon atom, makes it a potent silylating agent.[3] A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 181231-67-4 | |

| Molecular Formula | C₈H₂₁NSi | |

| Molecular Weight | 159.34 g/mol | |

| Boiling Point | 75 °C at 50 mmHg | |

| Density | 0.78 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.422 | |

| Flash Point | 26 °C (closed cup) | |

| Solubility | Reacts with water. | [4] |

Safety and Handling:

This compound is classified as a flammable liquid and requires careful handling in a well-ventilated area, away from sources of ignition.[5] It is also known to cause skin and eye irritation.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. For detailed safety information, please refer to the Safety Data Sheet (SDS).[5]

Table 2: GHS Hazard Information

| Hazard Class | Hazard Statement | Precautionary Statement(s) |

| Flammable liquids (Category 3) | H226: Flammable liquid and vapor | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Synthesis of this compound

The industrial synthesis of aminosilanes, such as this compound, is most commonly achieved through the reaction of a chlorosilane with an amine.[1][6] This nucleophilic substitution reaction results in the formation of a silicon-nitrogen bond and a hydrochloride salt as a byproduct.[1]

A plausible synthetic route for this compound involves the reaction of butyldimethylchlorosilane with dimethylamine. The reaction is typically carried out in an inert solvent, and a base is often added to neutralize the hydrogen chloride that is formed.

Caption: General mechanism of alcohol silylation.

Experimental Protocol: General Procedure for Silylation of an Alcohol

-

Reaction Setup: To a solution of the alcohol in an aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1-1.5 equivalents).

-

Reaction: The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

-

Work-up: The reaction mixture is concentrated under reduced pressure to remove the solvent and the volatile dimethylamine byproduct.

-

Purification: The crude silyl ether can be purified by column chromatography on silica gel if necessary.

Surface Modification and Materials Science

This compound is also utilized in the field of materials science for the surface modification of various substrates. [3]The silane can react with hydroxyl groups present on the surface of materials like glass, silica, and metal oxides to form a stable, covalently bound hydrophobic layer. This surface treatment can impart water-repellent properties and reduce surface energy.

The process involves the hydrolysis of the aminosilane in the presence of surface moisture to form a reactive silanol, which then condenses with the surface hydroxyl groups.

Role in Analytical Chemistry

In analytical chemistry, this compound can be used as a derivatizing agent to enhance the volatility and thermal stability of polar analytes for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) analysis. [2][7][8]The silylation of hydroxyl, amino, and carboxyl groups reduces their polarity, leading to improved chromatographic peak shape and increased sensitivity. This is particularly useful in the analysis of steroids and other biological molecules. [2][8]

Conclusion

This compound is a valuable and versatile reagent with broad applications in organic synthesis, materials science, and analytical chemistry. Its utility as a potent silylating agent for the protection of functional groups is a cornerstone of modern synthetic strategy, particularly in the context of pharmaceutical and natural product synthesis. Furthermore, its role in surface modification and as a derivatizing agent for analytical applications underscores its importance across various scientific disciplines. A thorough understanding of its properties, synthesis, and reaction mechanisms, as outlined in this guide, is essential for its safe and effective use in research and development.

References

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. uu.diva-portal.org [uu.diva-portal.org]

- 3. nbinno.com [nbinno.com]

- 4. n-BUTYLDIMETHYL(DIMETHYLAMINO)SILANE | [gelest.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. Sustainable preparation of aminosilane monomers, oligomers, and polymers through Si–N dehydrocoupling catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Steroid t-butyldimethylsilyl ethers as derivatives for mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Organic Chemist's Ally: A Technical Guide to Butyldimethyl(dimethylamino)silane

Abstract

This technical guide provides an in-depth exploration of butyldimethyl(dimethylamino)silane, a versatile organosilicon compound pivotal in modern organic synthesis and materials science. Addressed to researchers, scientists, and professionals in drug development, this document delineates the synthesis, reactivity, and diverse applications of this reagent. We will delve into the mechanistic underpinnings of its function as a potent silylating agent, offering field-proven insights into its practical application. Detailed experimental protocols, safety and handling procedures, and a comprehensive analysis of its chemical properties are presented to equip the reader with a robust understanding of this valuable synthetic tool.

Introduction: The Rise of Aminosilanes in Synthesis

Organosilanes have become indispensable in the synthetic chemist's toolkit, primarily for their role as protecting groups for sensitive functionalities.[1] Among these, aminosilanes, characterized by a silicon-nitrogen bond, offer a unique reactivity profile. This compound, with the chemical formula C8H21NSi, stands out as a particularly useful reagent.[2] Its utility stems from the facile cleavage of the Si-N bond, which allows for the efficient transfer of the butyldimethylsilyl group to a variety of substrates.[3] This guide will illuminate the synthesis of this compound and explore the nuances of its reactivity, providing a comprehensive resource for its effective utilization.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use in a laboratory setting.

Key Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the table below, providing essential data for experimental design and execution.[2][4]

| Property | Value |

| CAS Number | 181231-67-4 |

| Molecular Formula | C8H21NSi |

| Molecular Weight | 159.34 g/mol |

| Appearance | Colorless liquid |

| Density | 0.78 g/mL at 25 °C |

| Boiling Point | 75 °C at 50 mmHg |

| Refractive Index | n20/D 1.422 |

| Flash Point | 26 °C (78.8 °F) - closed cup |

Safety and Handling

This compound is a flammable liquid and vapor and requires careful handling to mitigate risks.

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[2]

-

Precautions: Keep away from heat, sparks, and open flames. Use in a well-ventilated area, preferably a fume hood. Wear protective gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

In case of fire: Use dry chemical, foam, or carbon dioxide extinguishers.

Synthesis of this compound

The synthesis of aminosilanes is typically achieved through the reaction of a chlorosilane with an amine.[5][6] This process, known as aminolysis, is an efficient method for creating the Si-N bond.

General Reaction Scheme

The formation of this compound proceeds via the reaction of butyldimethylchlorosilane with dimethylamine. The reaction generates dimethylammonium chloride as a byproduct.

Caption: General synthesis of this compound.

Experimental Protocol: A Representative Synthesis

This protocol outlines a standard laboratory procedure for the preparation of this compound.

Materials:

-

Butyldimethylchlorosilane

-

Anhydrous diethyl ether

-

Dimethylamine (gas or condensed liquid)

-

Anhydrous sodium sulfate

-

Schlenk flask or three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: A 250 mL Schlenk flask is charged with butyldimethylchlorosilane (1 equivalent) dissolved in anhydrous diethyl ether under an inert atmosphere. The flask is cooled to 0 °C in an ice bath.

-

Addition of Dimethylamine: Dimethylamine (2.2 equivalents) is slowly added to the stirred solution. If using gaseous dimethylamine, it can be bubbled through the solution. If using condensed dimethylamine, it should be added dropwise via the addition funnel. An exothermic reaction will occur, and a white precipitate of dimethylammonium chloride will form.

-

Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours to ensure complete reaction.

-

Workup: The reaction mixture is filtered under an inert atmosphere to remove the dimethylammonium chloride precipitate. The filter cake is washed with a small amount of anhydrous diethyl ether.

-

Purification: The filtrate is concentrated under reduced pressure to remove the solvent. The resulting crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

-

Characterization: The purified product should be characterized by NMR and IR spectroscopy to confirm its identity and purity. The expected 1H NMR spectrum would show signals corresponding to the butyl group, the two methyl groups on the silicon atom, and the two methyl groups of the dimethylamino moiety. The IR spectrum would exhibit characteristic C-H and Si-C stretching vibrations.

Reactivity and Mechanistic Insights

The synthetic utility of this compound lies in its ability to act as a silylating agent, transferring the butyldimethylsilyl group to various nucleophiles.

Silylation of Alcohols: A Protecting Group Strategy

The most common application of this compound is the protection of alcohols as their corresponding silyl ethers.[7] This transformation is crucial in multi-step syntheses where a reactive hydroxyl group needs to be temporarily masked.[8]

Mechanism of Silylation:

The silylation of an alcohol with this compound proceeds through a nucleophilic attack of the alcohol's oxygen atom on the electrophilic silicon atom. The dimethylamino group acts as a leaving group, which is protonated by the alcohol to form the volatile and innocuous dimethylamine.

Caption: Mechanism of alcohol silylation.

The reaction is typically performed in an inert solvent, and its rate can be influenced by the steric hindrance of both the alcohol and the silylating agent. The resulting butyldimethylsilyl ethers are generally stable to a wide range of reaction conditions but can be readily cleaved when desired.

Reactivity with Other Functional Groups

Beyond alcohols, this compound can also react with other nucleophilic functional groups, including amines, thiols, and carboxylic acids, to form the corresponding silylated derivatives. This broad reactivity makes it a versatile reagent for the protection of various functionalities in complex molecules.[7]

Applications in Drug Development and Beyond

The ability to selectively protect and deprotect functional groups is a cornerstone of modern pharmaceutical development. This compound plays a vital role in the synthesis of complex drug molecules by enabling chemists to perform reactions on one part of a molecule while protecting another.

Workflow: Protecting Group Strategy in a Multi-step Synthesis

Sources

- 1. rsc.org [rsc.org]

- 2. This compound | C8H21NSi | CID 4429643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. n-BUTYLDIMETHYL(DIMETHYLAMINO)SILANE | [gelest.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. nbinno.com [nbinno.com]

- 8. Silylation - Wikipedia [en.wikipedia.org]

Butyldimethyl(dimethylamino)silane: A Strategic Silylating Agent for Modern Organic Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical exploration of butyldimethyl(dimethylamino)silane, a versatile and potent silylating agent. Moving beyond a simple catalog of facts, we will dissect the underlying principles of its reactivity, explore its strategic advantages in complex syntheses, and provide robust, field-proven protocols for its application. The focus here is on the "why"—the causal relationships that empower researchers to not only apply this reagent but to innovate with it.

The Silylating Agent: A Cornerstone of Protecting Group Chemistry

In the intricate landscape of multi-step organic synthesis, particularly in pharmaceutical development, the selective protection and deprotection of reactive functional groups is paramount. Silyl ethers are among the most widely used protecting groups for hydroxyl functionalities due to their ease of installation, general stability across a wide range of reaction conditions, and selective removal under specific, often mild, conditions.[1][2] The choice of silylating agent is a critical decision that influences reaction efficiency, yield, and purity. This compound has emerged as a reagent of choice for specific applications, offering a unique reactivity profile that distinguishes it from more common chlorosilanes or silyl triflates.

Physicochemical Profile of this compound

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective and safe use. This compound, with CAS Number 181231-67-4, is a flammable, colorless liquid that is sensitive to moisture.[3][4][5] Its properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₂₁NSi | [3] |

| Molecular Weight | 159.34 g/mol | [6] |

| Boiling Point | 75 °C at 50 mmHg (67 hPa) | [6][7] |

| Density | 0.772 - 0.78 g/mL at 25 °C | [6][8] |

| Refractive Index (n20/D) | 1.422 | [6][8] |

| Flash Point | 26 °C (78.8 °F) - closed cup | [6][8] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [8][9] |

The Mechanism of Action: Reactivity Driven by a Superior Leaving Group

The key to this compound's utility lies in its dimethylamino moiety. Unlike traditional silylating agents like tert-butyldimethylsilyl chloride (TBS-Cl), which generate hydrochloric acid (HCl) as a byproduct, aminosilanes produce a non-acidic, volatile amine byproduct (dimethylamine).[8][10] This is a significant advantage in syntheses involving acid-sensitive substrates where the in-situ generation of acid could lead to undesired side reactions or degradation of the target molecule.

The silylation proceeds via a nucleophilic attack of the protic functional group (e.g., an alcohol) on the silicon atom. The highly basic dimethylamino group acts as an excellent leaving group, readily accepting a proton to form the volatile and largely non-reactive dimethylamine.

Caption: General mechanism for the silylation of an alcohol.

This reaction pathway obviates the need for an external stoichiometric base (like imidazole or triethylamine) that is typically required to scavenge the HCl produced from chlorosilanes.[11] This simplifies the reaction setup and work-up procedures, making it a more atom-economical and streamlined process.

Comparative Analysis with Other Silylating Agents

The decision to use this compound should be a strategic one, based on its specific advantages over other common reagents.

| Feature | This compound | TBS-Cl / TES-Cl | HMDS | BSTFA / BSA |

| Byproduct | Dimethylamine (Volatile, Basic) | HCl (Corrosive, Acidic) | Ammonia (Volatile, Basic) | Acetamide (Neutral) |

| Reactivity | High | Moderate (Requires catalyst) | Low (Requires catalyst) | Very High |

| Need for Base | No | Yes (e.g., Imidazole) | No (but often catalyzed) | No |

| Substrate Scope | Alcohols, Amines, Thiols[8] | Primarily Alcohols | Alcohols, Amines | Broad, including hindered groups |

| Work-up | Simple evaporation/extraction | Aqueous wash to remove amine salts | Simple evaporation | Simple evaporation |

| Key Advantage | No acidic byproduct, high reactivity | Cost-effective, well-established | Low cost, benign byproduct | Highest silylating power |

Field-Proven Experimental Protocols

The following protocols are designed to be self-validating systems, providing a robust starting point for optimization.

Protocol 5.1: General Procedure for the Silylation of a Primary Alcohol

This procedure details the protection of a primary alcohol, a common task in synthetic chemistry. The causality is clear: the reagent is used in slight excess to drive the reaction to completion, and the solvent is chosen for its inertness and appropriate boiling point for controlled heating if necessary.

Materials:

-

Substrate (1.0 eq)

-

This compound (1.1 - 1.2 eq)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN))

-

Nitrogen or Argon gas supply

-

Standard glassware (round-bottom flask, condenser, magnetic stirrer)

Step-by-Step Methodology:

-

Inert Atmosphere: Assemble the glassware and flush the system thoroughly with dry nitrogen or argon. This is critical as the reagent reacts with atmospheric moisture.[9]

-

Dissolution: Dissolve the alcohol substrate in the chosen anhydrous solvent (approx. 0.1-0.5 M concentration) in the round-bottom flask under the inert atmosphere.

-

Reagent Addition: Add the this compound dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: The reaction is typically rapid for primary alcohols. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) analysis. If the reaction is sluggish, gentle warming to 40-50 °C can be applied.[10]

-

Work-up: Once the reaction is complete (typically 30 minutes to 2 hours), concentrate the reaction mixture under reduced pressure to remove the solvent and the volatile dimethylamine byproduct.

-

Purification: The resulting crude silyl ether is often of high purity. If necessary, further purification can be achieved by flash column chromatography on silica gel.

Caption: Standard workflow for a silylation experiment.

Applications in Research and Development

The unique properties of this compound lend it to several key application areas.

-

Pharmaceutical Synthesis: In the synthesis of complex active pharmaceutical ingredients (APIs), protecting hydroxyl or amine groups on sensitive intermediates is crucial. The non-acidic nature of this reagent prevents degradation of delicate molecular scaffolds.[12]

-

Analytical Chemistry: It serves as an effective derivatizing agent for GC analysis. By converting polar, non-volatile compounds (like alcohols or amines) into their more volatile silyl derivatives, their detection and quantification by GC-MS are significantly improved.[12]

-

Surface Modification: The reagent can be used to impart hydrophobicity to surfaces.[8] It reacts with surface hydroxyl groups on materials like glass or silica to create a non-polar, water-repellent coating.[13] This is valuable in materials science and for preparing specialized labware.

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a professional laboratory setting.

-

Flammability: It is a flammable liquid with a low flash point.[5] All sources of ignition, including heat, sparks, and open flames, must be strictly avoided. Work should be conducted in a chemical fume hood, and the reagent should be stored in a cool, well-ventilated area.[4]

-

Reactivity: The reagent reacts with water and moisture, liberating dimethylamine.[9] It must be stored under a dry, inert atmosphere (nitrogen or argon) in a tightly sealed container.[8]

-

Toxicity: It is classified as an irritant, causing skin and serious eye irritation.[3][5] It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[5][6]

Conclusion

This compound is more than just another silylating agent; it is a problem-solving tool for the modern chemist. Its principal advantage—the elimination of acidic byproducts—streamlines synthetic routes, enhances yields for acid-sensitive substrates, and simplifies purification processes. By understanding its mechanism, properties, and the causal logic behind its application protocols, researchers can leverage this reagent to overcome challenges in drug development, materials science, and analytical chemistry, pushing the boundaries of molecular innovation.

References

- NINGBO INNO PHARMCHEM CO.,LTD. N-Butyldimethyl(dimethylamino)silane Supplier: High Purity Organosilicon for Advanced Synthesis &.

- Gelest, Inc. n-BUTYLDIMETHYL(DIMETHYLAMINO)SILANE.

- PubChem. This compound | C8H21NSi | CID 4429643.

- ChemicalBook. BUTYLDIMETHYL(DIMETHYLAMINO)

- Sigma-Aldrich. This compound 99 181231-67-4.

- Gelest, Inc. Safety Data Sheet: n-BUTYLDIMETHYL(DIMETHYLAMINO)SILANE.

- Gelest, Inc. Safety Data Sheet: n-BUTYLDIMETHYL(DIMETHYLAMINO)SILANE (Page 5).

- Patschinski, P. (2015). Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions. Ludwig-Maximilians-Universität München.

- ChemicalBook. This compound | 181231-67-4.

- Patschinski, P. (2015).

- Arkles, B. Techniques for Silylation.

- Gelest, Inc. Silicon-Based Blocking Agents.

- Fisher Scientific. A Review of Organosilanes in Organic Chemistry.

- Deyhimi, F., & Coles, J. A. (1982). Rapid Silylation of a Glass Surface: Choice of Reagent and Effect of Experimental Parameters on Hydrophobicity. Helvetica Chimica Acta, 65(6), 1752-1759.

Sources

- 1. gelest.com [gelest.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound | C8H21NSi | CID 4429643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. s3.amazonaws.com [s3.amazonaws.com]

- 6. This compound 99 181231-67-4 [sigmaaldrich.com]

- 7. This compound | 181231-67-4 [chemicalbook.com]

- 8. n-BUTYLDIMETHYL(DIMETHYLAMINO)SILANE | [gelest.com]

- 9. s3.amazonaws.com [s3.amazonaws.com]

- 10. researchgate.net [researchgate.net]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. nbinno.com [nbinno.com]

- 13. researchgate.net [researchgate.net]

Mechanism of silylation with Butyldimethyl(dimethylamino)silane

An In-depth Technical Guide to Silylation with Butyldimethyl(dimethylamino)silane

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of this compound as a powerful silylating agent. Moving beyond simple procedural outlines, we will explore the core reaction mechanism, the strategic advantages conferred by its unique reactivity, and its practical application in complex chemical syntheses, particularly within the pharmaceutical landscape. As a Senior Application Scientist, the insights presented herein are synthesized from established chemical principles and field-proven applications to provide a robust and reliable resource.

Introduction: The Aminosilane Advantage

In modern organic synthesis, the temporary protection of reactive functional groups is a foundational strategy. Silyl ethers are among the most versatile and widely used protecting groups for hydroxyl moieties due to their ease of installation, tunable stability, and mild removal conditions.[1][2] While traditional silylating agents like tert-butyldimethylsilyl chloride (TBDMSCl) are effective, they generate stoichiometric amounts of hydrochloric acid, necessitating the use of a base scavenger (e.g., imidazole, triethylamine) which can complicate purification and may not be suitable for acid-sensitive substrates.[3][4]

This compound emerges as a highly advantageous alternative. As a member of the silylamine class of reagents, its primary benefit lies in the nature of its byproduct.[5] Upon reaction with a protic substrate, it liberates volatile and weakly basic dimethylamine, which often does not require a separate scavenger and simplifies reaction work-up.[6][7] This inherent reactivity profile makes it an exceptional tool for protecting a wide range of active hydrogen-containing functional groups, including alcohols, amines, thiols, and carboxylic acids.[6]

The Core Mechanism: A Nucleophilic Displacement at Silicon

The silylation of a hydroxyl group with this compound proceeds via a nucleophilic substitution at the silicon center. The reaction is driven by the formation of a strong silicon-oxygen bond, which is thermodynamically more favorable than the silicon-nitrogen bond of the starting reagent.

The generally accepted mechanism involves the following key steps:

-

Nucleophilic Attack: The oxygen atom of the alcohol acts as a nucleophile, attacking the electrophilic silicon atom of the this compound.

-

Transition State: This attack proceeds through a pentacoordinate silicon intermediate or transition state. The geometry of this state is typically trigonal bipyramidal.

-

Leaving Group Departure: The dimethylamino group departs as dimethylamine, a stable and volatile molecule. A proton transfer from the original hydroxyl group to the dimethylamino anion completes the process, regenerating a neutral silyl ether and dimethylamine.

This process is highly efficient and often proceeds without the need for a catalyst, especially with unhindered primary alcohols.[5]

Practical & Strategic Considerations

The choice of a silylating agent is a critical decision in a synthetic pathway. The following table summarizes key parameters influencing the application of this compound.

| Parameter | Guideline & Rationale |

| Substrate Scope | Alcohols, Amines, Thiols, Carboxylic Acids: Highly effective for primary and secondary alcohols. Tertiary alcohols may react slower due to steric hindrance. Also effective for other protic functional groups.[6] |

| Solvents | Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and Dimethylformamide (DMF) are commonly used. DMF can accelerate reactions involving sterically hindered substrates.[4] |

| Temperature | 0 °C to Reflux: Reactions with unhindered substrates often proceed readily at room temperature. For less reactive or sterically hindered substrates, heating may be required (e.g., 60-70 °C).[5] |

| Stoichiometry | Slight Excess: Typically, 1.1 to 1.5 equivalents of the aminosilane are used to ensure complete conversion of the substrate. |

| Byproduct | Dimethylamine (HNMe₂): A volatile gas (b.p. 7 °C) that is weakly basic. It can typically be removed during aqueous work-up or by evaporation under reduced pressure. |

| Catalysis | Generally Unnecessary: The high reactivity of the Si-N bond often precludes the need for a catalyst. However, for particularly challenging substrates, additives like iodine have been reported to accelerate silylations.[8] |

Experimental Protocol: Silylation of a Primary Alcohol

This protocol provides a self-validating, step-by-step methodology for the protection of a primary alcohol. The procedure is designed for clarity, reproducibility, and safety.

Materials:

-

Primary Alcohol (1.0 eq)

-

This compound (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary alcohol (1.0 eq) and dissolve it in anhydrous dichloromethane.

-

Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add this compound (1.2 eq) to the stirred solution.

-

Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

-

Work-up: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).[9]

-

Isolation: Combine the organic layers and wash with brine to remove residual water. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[9]

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel to afford the pure silyl ether.[9]

Applications in Drug Development

The strategic use of protecting groups is a cornerstone of pharmaceutical development and the synthesis of complex active pharmaceutical ingredients (APIs).[10] The butyldimethylsilyl group, introduced by reagents like this compound, offers robust protection for hydroxyl groups under a wide range of conditions, including oxidations, reductions, and organometallic additions.[11][12]

Its application is particularly valuable in multi-step syntheses where selective protection and deprotection are required. For instance, in the synthesis of a complex polyol, a primary alcohol can be selectively protected in the presence of secondary alcohols due to steric effects.[12] The resulting silyl ether can withstand numerous synthetic transformations before being cleanly removed under mild conditions, often using a fluoride source like tetrabutylammonium fluoride (TBAF), to reveal the original hydroxyl group.[3] This level of control is indispensable for building the intricate molecular architectures found in modern therapeutics.[13]

References

- BenchChem. (2025). Application Notes and Protocols for Selective Silylation of Primary Alcohols with TBDMSCl.

- Gelest, Inc. (n.d.). n-BUTYLDIMETHYL(DIMETHYLAMINO)SILANE.

- Crouch, R. D. (2013). Recent Advances in Silyl Protection of Alcohols.

- BenchChem. (2025). An In-depth Technical Guide to Silyl Ethers as Protecting Groups in Organic Synthesis. BenchChem Technical Guides.

- Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Master Organic Chemistry.

- Clutch Prep. (2022). Silyl Ether Protecting Groups Explained. Clutch Prep.

- ResearchGate. (n.d.). ORGANIC SYNTHESIS.

- Ríos, P. (2017). Selective Catalytic Synthesis of Amino-Silanes at Part-per Million Catalyst Loadings.

- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- ResearchGate. (n.d.). Techniques for Silylation.

- Patschinski, P. (2015). Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions. Ludwig-Maximilians-Universität München.

- Gelest, Inc. (n.d.). Silicon-Based Blocking Agents. Gelest Technical Brochure.

- Blitz, J. P., Shreedhara Murthy, R. S., & Leyden, D. E. (1988). Ammonia-catalyzed silylation reactions of Cab-O-Sil with methoxymethylsilanes. Journal of the American Chemical Society.

- Buchwald, S. L., & Yun, J. (2015). Enantioselective Synthesis of α-Aminosilanes by Copper-Catalyzed Hydroamination of Vinylsilanes.

- University of Windsor. (n.d.). Alcohol Protecting Groups. University of Windsor Chemistry Resources.

- PubMed. (2005). The tert-butyl dimethyl silyl group as an enhancer of drug cytotoxicity against human tumor cells. Bioorganic & Medicinal Chemistry.

- BenchChem. (2025). An In-depth Technical Guide to tert-Butyldimethylsilane Chemistry for Researchers. BenchChem Technical Guides.

- Reddit. (2024). How to get higher yields for TBDMSCl protection of alcohol. r/Chempros.

- BenchChem. (2025). A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis. BenchChem Technical Guides.

- American Chemical Society. (2023).

- ResearchGate. (n.d.). Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine.

- Taylor & Francis Online. (n.d.). Silylation – Knowledge and References. Taylor & Francis Online.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Silyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. n-BUTYLDIMETHYL(DIMETHYLAMINO)SILANE | [gelest.com]

- 7. gelest.com [gelest.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. The tert-butyl dimethyl silyl group as an enhancer of drug cytotoxicity against human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Protecting Group Chemistry of Butyldimethyl(dimethylamino)silane

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of reactive functional groups is a cornerstone of success. Silyl ethers are among the most versatile and widely utilized protecting groups for hydroxyl functionalities due to their ease of introduction, tunable stability, and orthogonal removal conditions. This guide provides a comprehensive technical overview of Butyldimethyl(dimethylamino)silane, a highly reactive silylating agent. We will delve into its unique reactivity profile, mechanistic underpinnings, field-proven experimental protocols, and its strategic position within the broader toolkit of silyl protecting groups.

Introduction: The Strategic Advantage of Aminosilanes

Protecting groups are essential tools that temporarily block a reactive site in a molecule, allowing chemical transformations to be performed on other parts of the molecule without interference.[1][2] The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups.[3]

Silyl ethers, formed by reacting an alcohol with a silylating agent, are a dominant class of protecting groups for hydroxyls, amines, thiols, and carboxylic acids.[3][4][5] While chlorosilanes like tert-butyldimethylsilyl chloride (TBS-Cl) are common, they necessitate the use of a base (e.g., imidazole, triethylamine) to neutralize the HCl byproduct.[1][6] This can sometimes lead to side reactions or complications in base-sensitive substrates.

This compound, an aminosilane, offers a distinct advantage. Its dimethylamino group serves as an excellent leaving group, and the only byproduct of the silylation reaction is the volatile and non-corrosive dimethylamine. This eliminates the need for an external base, simplifying reaction workup and broadening substrate scope.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 181231-67-4 | [7] |

| Molecular Formula | C8H21NSi | [7][8][9] |

| Molecular Weight | 159.34 g/mol | [7][9] |

| Boiling Point | 75 °C / 50 mmHg | [10] |

| Density | 0.78 g/mL at 25 °C | [10] |

| Refractive Index | n20/D 1.422 | [10] |

| Flash Point | 26 °C | |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [4] |

The Silylation Reaction: Mechanism and Rationale

The reaction of this compound with an alcohol proceeds through a nucleophilic substitution at the silicon center. The alcohol's oxygen atom acts as the nucleophile, attacking the electrophilic silicon.

Mechanistic Pathway

The key to the reactivity of aminosilanes is the nature of the silicon-nitrogen bond. The nitrogen atom's lone pair can participate in pπ-dπ back-bonding with the empty d-orbitals of silicon, but the Si-N bond is still polarized and susceptible to nucleophilic attack. The dimethylamino group is a good leaving group, especially when protonated by the alcohol.

Caption: Mechanism of alcohol silylation with this compound.

Causality Behind Experimental Choices

-

Solvent Selection: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are standard. The absence of protic sources is critical to prevent the hydrolysis of the silylating agent.[11]

-

Temperature Control: The reaction is often performed at room temperature. For less reactive or sterically hindered alcohols, gentle heating may be required to drive the reaction to completion.[12]

-

Reaction Stoichiometry: A slight excess (1.1 to 1.5 equivalents) of the aminosilane is typically used to ensure complete consumption of the starting alcohol.

-

Inert Atmosphere: While not always strictly necessary due to the reagent's moderate hydrolytic sensitivity, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice to exclude moisture and ensure high yields.[11]

Experimental Protocol: Protection of a Primary Alcohol

This protocol provides a generalized procedure for the protection of a primary alcohol using this compound.

Materials:

-

Primary alcohol (1.0 equiv)

-

This compound (1.2 equiv)

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask with stir bar

-

Septum and nitrogen/argon inlet

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the primary alcohol and dissolve it in anhydrous DCM (approx. 0.1-0.5 M concentration).

-

Reagent Addition: Add this compound dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is fully consumed.

-

Workup:

-

Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure butyldimethylsilyl ether.

Stability and Orthogonality of the Butyldimethylsilyl (BDMS) Group

The utility of a protecting group is defined by its stability profile. The butyldimethylsilyl (BDMS) group offers a moderate level of stability, making it a strategic choice in many synthetic routes.

Table 2: Relative Stability of Common Silyl Ethers

| Silyl Group | Abbreviation | Relative Acid Stability | Relative Base Stability | Cleavage Conditions |

| Trimethylsilyl | TMS | 1 (Least Stable) | 1 | Very mild acid, K₂CO₃/MeOH |

| Triethylsilyl | TES | 64 | ~1 | Mild acid, F⁻ |

| tert-Butyldimethylsilyl | TBDMS / TBS | 20,000 | ~1 | Acid (e.g., AcOH), F⁻ (e.g., TBAF) [13][14] |

| Triisopropylsilyl | TIPS | 700,000 | >100 | Stronger acid, F⁻ |

| tert-Butyldiphenylsilyl | TBDPS | 100,000 | ~5 | Strong acid, F⁻ |

Note: Stability values are approximate and can vary significantly based on the substrate and reaction conditions.

The BDMS group is generally stable to:

-

Mildly basic conditions (e.g., aqueous bases, amines).

-

Many reducing and oxidizing agents that do not involve strongly acidic or fluoride-containing conditions.

-

Organometallic reagents such as Grignard and organolithium reagents.[1][2]

This stability profile allows for selective deprotection. For instance, a highly labile TMS group can be cleaved in the presence of a BDMS group, and a BDMS group can often be removed while a more robust TIPS or TBDPS group remains intact.[13]

Deprotection: Regenerating the Hydroxyl Group

The removal of the BDMS protecting group is typically accomplished under acidic conditions or with a fluoride ion source. The choice of reagent allows for fine-tuning of the deprotection strategy.

Fluoride-Mediated Cleavage

The exceptional strength of the Silicon-Fluorine bond (Si-F bond energy is ~142 kcal/mol) makes fluoride ions the most common and effective reagents for cleaving silyl ethers.[2] Tetrabutylammonium fluoride (TBAF) is the most frequently used source.

Caption: Fluoride-mediated deprotection of a butyldimethylsilyl ether.

Experimental Protocol: Deprotection using TBAF

Materials:

-

BDMS-protected alcohol (1.0 equiv)

-

Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 1.1 equiv)

-

Tetrahydrofuran (THF)

-

Round-bottom flask with stir bar

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Dissolve the BDMS-protected alcohol in THF in a round-bottom flask at room temperature.

-

Reagent Addition: Add the TBAF solution dropwise to the stirred mixture.

-

Reaction Monitoring: Stir at room temperature and monitor the reaction by TLC.

-

Workup:

-

Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography to yield the deprotected alcohol.

Acid-Catalyzed Cleavage

Aqueous acids can also be used for deprotection.[14] Conditions can range from acetic acid in THF/water to catalytic amounts of stronger acids like HCl or p-toluenesulfonic acid (pTSA) in methanol.[14] This method is particularly useful when fluoride-sensitive groups are present in the molecule.

Strategic Application Workflow

The true power of protecting group chemistry lies in its application within a multi-step synthesis. This compound enables a straightforward protect-react-deprotect sequence.

Caption: A typical synthetic workflow using BDMS protection chemistry.

Conclusion

This compound is a valuable and highly efficient reagent for the protection of hydroxyl and other protic functional groups. Its primary advantage lies in its ability to act as a silylating agent without the need for an external base, thereby simplifying protocols and enhancing compatibility with sensitive substrates. The moderate stability of the resulting butyldimethylsilyl ether allows for its strategic deployment and selective removal in complex synthetic pathways. By understanding the mechanistic principles and mastering the experimental protocols detailed in this guide, researchers can effectively leverage this reagent to streamline their synthetic efforts and achieve their molecular targets with greater precision and efficiency.

References

-

Karimi, B., Zamani, A., & Zarayee, D. (2004). N-Iodosuccinimide (NIS) as a mild and highly chemoselective catalyst for deprotection of tert-butyldimethylsilyl ethers. Tetrahedron Letters, 45(49), 9139-9141. [Link]

-

Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

-

Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert-butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324. [Link]

-

Gelest, Inc. (n.d.). n-BUTYLDIMETHYL(DIMETHYLAMINO)SILANE. Gelest Product Page. [Link]

-

Tan, Z. P., Wang, L., & Wang, J. B. (2000). Deprotection of t-Butyldimethylsiloxy (TBDMS) Protecting Group with Catalytic Copper (II) Chloride Dihydrate. Chinese Chemical Letters, 11(9), 753-756. [Link]

- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag. (General reference for NMR data concepts, not a direct link to a specific online source for BDMS).

-

Maier, W. F., & Roth, W. (1983). Mass spectrometric evaluation of the tert.-butyldimethylsilyl derivatives of monohydroxyeicosatetraenoic acids and leukotrienes. Biomedical Mass Spectrometry, 10(4), 232-239. [Link]

-

OpenStax. (2023). 17.8 Protection of Alcohols. In Organic Chemistry. [Link]

-

Khan, S. (n.d.). Protection of alcohols. Khan Academy. [Link]

-

Gelest, Inc. (n.d.). Silyl Groups. Gelest Technical Library. [Link]

-

LibreTexts. (2022). 17.8: Protection of Alcohols. Chemistry LibreTexts. [Link]

-

001CHEMICAL. (n.d.). n-BUTYLDIMETHYL(DIMETHYLAMINO)SILANE. [Link]

-

Khan Academy. (n.d.). Protection of alcohols. [Link]

-

E-S-S-A-D, A., et al. (2003). Effect of experimental conditions on silylation yield, regioselectivity, and chemical stability of silylated dextrans. Biomacromolecules, 4(5), 1512-1519. [Link]

-

ResearchGate. (2014). Has anyone ever protected amines with a silane?[Link]

-

PubChemLite. (n.d.). This compound (C8H21NSi). [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Gelest, Inc. (n.d.). Techniques for Silylation. [Link]

-

Organic Chemistry Data. (n.d.). tert-Butyldimethylsilyl Chloride (TBS-Cl). [Link]

-

Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]

-

Cabral, N. L. D., et al. (2008). Protecting Groups Transfer: Unusual Method of Removal of Tr and Tbdms Groups by Transetherification. Nucleosides, Nucleotides and Nucleic Acids, 27(8), 925-934. [Link]

-

Letopharm Limited. (n.d.). n-Butyldimethyl(dimethylamino)silane. [Link]

-

Taylor & Francis. (n.d.). Silylation – Knowledge and References. [Link]

Sources

- 1. 17.8 Protection of Alcohols - Organic Chemistry | OpenStax [openstax.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. n-BUTYLDIMETHYL(DIMETHYLAMINO)SILANE | [gelest.com]

- 5. Silyl Groups - Gelest [technical.gelest.com]

- 6. tert-Butyldimethylsilyl Chloride (TBS-Cl) [commonorganicchemistry.com]

- 7. 001chemical.com [001chemical.com]

- 8. PubChemLite - this compound (C8H21NSi) [pubchemlite.lcsb.uni.lu]

- 9. This compound | C8H21NSi | CID 4429643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound 99 181231-67-4 [sigmaaldrich.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Silylation reaction of dextran: effect of experimental conditions on silylation yield, regioselectivity, and chemical stability of silylated dextrans [pubmed.ncbi.nlm.nih.gov]

- 13. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 14. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

Butyldimethyl(dimethylamino)silane for derivatization in GC-MS

An In-Depth Technical Guide to Derivatization with Butyldimethyl(dimethylamino)silane for Gas Chromatography-Mass Spectrometry (GC-MS)

Authored by: A Senior Application Scientist

Foreword: The Imperative of Derivatization in Modern GC-MS Analysis

In the landscape of analytical chemistry, particularly within pharmaceutical and biomedical research, Gas Chromatography-Mass Spectrometry (GC-MS) stands as a gold-standard technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the analytical power of GC-MS is often constrained by the inherent physicochemical properties of the analytes themselves. Many critical biomolecules—such as steroids, amino acids, and fatty acids—are characterized by polar functional groups (-OH, -COOH, -NH₂, -SH) that render them non-volatile, thermally labile, and prone to undesirable interactions with the chromatographic system.[1][2][3]

Derivatization is the strategic chemical modification of an analyte to overcome these limitations.[2] By replacing active hydrogens with less polar, more stable moieties, we can transform a challenging compound into an ideal candidate for GC-MS analysis.[1][4] Silylation, the introduction of a silyl group, is arguably the most prevalent and versatile derivatization chemistry employed today.[4][5] This guide focuses on a particularly robust silylating agent: This compound . Its utility lies in the formation of tert-butyldimethylsilyl (t-BDMS) derivatives, which offer significant advantages in stability and mass spectral clarity, thereby enhancing the reliability and rigor of analytical workflows.

The Reagent: Understanding this compound

This compound is a potent silylating agent that serves as a donor of the tert-butyldimethylsilyl group. Unlike many silylating agents that are derivatives of amides or feature halide leaving groups, this reagent belongs to the organoaminosilane family.[6] Its structure and properties are tailored for the efficient derivatization of a wide array of polar functional groups.

Chemical Properties:

-

Formula: C₈H₂₁NSi[7]

-

Key Feature: Reacts with active hydrogens to form a stable t-BDMS ether, ester, or amine while releasing volatile dimethylamine as the sole by-product.[6]

The primary advantage of forming t-BDMS derivatives, as opposed to the more common trimethylsilyl (TMS) derivatives, is their remarkable stability. The steric hindrance provided by the bulky tert-butyl group shields the silicon-oxygen bond from hydrolysis.[9] Consequently, t-BDMS ethers are approximately 10,000 times more stable towards hydrolysis than their TMS counterparts, a critical feature when dealing with complex biological matrices or multi-step sample preparation workflows where exposure to trace moisture is inevitable.[5][9][10]

The Mechanism: A Self-Validating Silylation Reaction

The derivatization process with this compound is a nucleophilic substitution reaction. The lone pair of electrons on the oxygen, nitrogen, or sulfur atom of the analyte's functional group attacks the electrophilic silicon atom. The dimethylamino group is an excellent leaving group, and its departure as the volatile gas dimethylamine helps to drive the reaction to completion.

The reaction proceeds as follows: Analyte-XH + (CH₃)₂N-Si(CH₃)₂C(CH₃)₃ → Analyte-X-Si(CH₃)₂C(CH₃)₃ + (CH₃)₂NH Where X can be O, N, or S.

This clean, efficient reaction mechanism is a self-validating system; the formation of the stable derivative with a single, volatile by-product minimizes the potential for side reactions or interfering artifacts in the chromatogram.

Caption: Silylation mechanism using this compound.

The t-BDMS Derivative: Superior Performance in GC-MS

The choice to use this compound is fundamentally a choice for the superior analytical characteristics of the resulting t-BDMS derivative.

Enhanced Stability

As previously noted, the hydrolytic stability of t-BDMS derivatives is their hallmark. This robustness translates to:

-

Simplified Sample Handling: Less stringent requirements for anhydrous conditions compared to TMS derivatization.[11][12]

-

Increased Shelf-Life: Derivatized samples can often be stored for longer periods before analysis without significant degradation.[13]

-

Compatibility: The derivatives are stable across a wider range of reaction conditions, allowing for more complex sample cleanup procedures post-derivatization if necessary.[8]

Informative Mass Spectra

In electron impact (EI) mass spectrometry, t-BDMS derivatives exhibit a highly characteristic and diagnostically valuable fragmentation pattern. The most prominent feature is the facile loss of the tert-butyl group (57 Da), leading to a strong [M-57]⁺ ion.[14][15] This ion is often the base peak in the spectrum and is invaluable for:

-

Molecular Weight Confirmation: The [M-57]⁺ ion provides a clear marker from which the molecular weight of the original analyte can be inferred.

-

Enhanced Specificity: In Selected Ion Monitoring (SIM) mode, monitoring the [M-57]⁺ ion provides high sensitivity and specificity for quantitative analysis.[15]

-

Structural Elucidation: The fragmentation pattern is often cleaner and easier to interpret than that of TMS derivatives.[16][17]

Experimental Protocols: A Practical Guide

The versatility of this compound allows for its application across a broad spectrum of analyte classes. While specific conditions may require optimization, the following protocols provide a robust starting point.

General Derivatization Workflow

Sources

- 1. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]

- 2. diverdi.colostate.edu [diverdi.colostate.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. weber.hu [weber.hu]

- 5. gcms.cz [gcms.cz]

- 6. s3.amazonaws.com [s3.amazonaws.com]

- 7. This compound | C8H21NSi | CID 4429643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. n-BUTYLDIMETHYL(DIMETHYLAMINO)SILANE | [gelest.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 11. GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Gas-liquid chromatography-mass spectrometry of hydroxy fatty acids as their methyl esters tert.-butyldimethylsilyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Senior Application Scientist's Technical Guide to Hydrophobic Surface Modification Using Butyldimethyl(dimethylamino)silane (BDMDMAS)

Abstract

Control over surface wettability is a cornerstone of advanced materials science, with profound implications for fields ranging from microfluidics to drug delivery. This technical guide provides researchers, scientists, and drug development professionals with an in-depth protocol for rendering hydrophilic surfaces hydrophobic through silanization with Butyldimethyl(dimethylamino)silane (BDMDMAS). We delve into the underlying chemical mechanisms, present validated step-by-step protocols for both vapor and liquid-phase deposition, and detail the analytical techniques required to characterize and validate the modified surfaces. This document is structured to serve as a practical, field-proven manual, emphasizing the causality behind experimental choices to ensure reproducible, high-quality outcomes.

The Imperative of Controlled Surface Wettability

The interaction between a liquid and a solid surface, governed by wettability, is a critical parameter in a vast array of scientific applications. In drug development, surface properties can dictate everything from the efficacy of drug delivery systems to the prevention of biofouling on implants.[1][2] Hydrophobic surfaces, characterized by a water contact angle greater than 90°, are essential for creating the stable air-liquid interfaces required in applications like droplet-based microfluidics for high-throughput screening or fabricating nanoparticles for poorly soluble drugs.[3][4][5][6][7]

Silanization is a robust and widely adopted chemical process for modifying surfaces rich in hydroxyl groups (e.g., glass, silicon wafers, ceramics).[8] The process involves the reaction of organosilanes with surface silanol (Si-OH) groups to form a stable, covalently bonded monolayer that alters the surface energy.[9][10] Among the various silanizing agents, aminohalosilanes like this compound (BDMDMAS) offer distinct advantages, which will be the focus of this guide.

Profile: this compound (BDMDMAS)

Chemical Properties and Structure

BDMDMAS is a monofunctional aminosilane with the linear formula CH₃(CH₂)₃Si(CH₃)₂N(CH₃)₂.[11] Its structure consists of a reactive dimethylamino head group, a central silicon atom, and a non-polar butyl tail. This configuration is key to its function: the dimethylamino group serves as an excellent leaving group in the reaction with surface hydroxyls, while the butyl group projects outwards, forming a low-energy, hydrophobic surface.[12]

-

CAS Number: 181231-67-4[13]

-

Molecular Weight: 159.34 g/mol [11]

-

Appearance: Clear, colorless liquid[14]

-

Boiling Point: 75 °C @ 50 mmHg[11]

-

Density: 0.78 g/mL at 25 °C[11]

The Silylation Reaction Mechanism

The efficacy of BDMDMAS stems from its clean and efficient reaction with surface silanol groups. Unlike chlorosilanes, which release corrosive hydrochloric acid (HCl) as a byproduct, aminohalosilanes release a benign, volatile amine (dimethylamine in this case). This makes the process more compatible with sensitive substrates and simplifies handling procedures.

The reaction proceeds as a nucleophilic substitution at the silicon center. A surface hydroxyl group attacks the silicon atom of the BDMDMAS molecule. This is followed by the departure of the dimethylamine leaving group, which subsequently acts as a proton scavenger, driving the reaction to completion and forming a stable siloxane (Si-O-Si) bond between the agent and the surface.

Caption: Reaction of BDMDMAS with a hydroxylated surface.